
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or significance in scientific research or applications.
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity of the compound.Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole and its derivatives are utilized in the synthesis of complex molecules. For instance, compounds with chloromethyl and fluorophenyl groups serve as effective scaffolds for synthetic elaboration, offering pathways to create 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. These molecules are notable for their reactivity, allowing for the construction of a wide variety of structurally diverse compounds (Patil & Luzzio, 2016).
Fluorescent Probes Development
The research into 2,5-diphenyloxazoles has led to the preparation of new fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. Such compounds, featuring a "push-pull" electron transfer system, are pivotal in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes, illustrating the critical role of oxazole derivatives in enhancing our understanding of biological systems (Diwu et al., 1997).
Corrosion Inhibition
Derivatives of 4H-1,2,4-triazole, including those integrated with chloromethyl and fluorophenyl functionalities, are investigated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic media. These studies reveal the potential of such compounds in significantly reducing corrosion, offering insights into their adsorption mechanisms and providing a basis for developing more effective corrosion protection strategies (Bentiss et al., 2007).
Advanced Materials and Chemical Reactions
Research has also delved into the reactivity and utility of oxazoline and benzoxazole derivatives in various chemical reactions, highlighting their importance in synthesizing new materials and chemicals. These studies contribute to our understanding of the fundamental chemistry of such compounds and their potential applications in designing novel materials with specific properties (Misra & Ila, 2010).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.
Direcciones Futuras
This involves discussing potential future research directions or applications of the compound based on its properties and activities.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For less studied compounds, some of this information may not be available. If you have a specific compound that is widely studied, I may be able to provide more detailed information. Please provide the name or CAS number of such a compound if available.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUOUVIUAUPHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403334 | |
| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole | |
CAS RN |
671215-76-2 | |
| Record name | 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



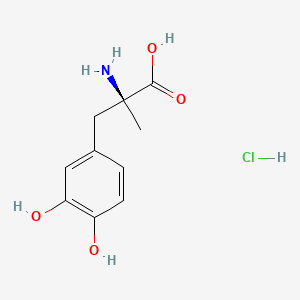

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
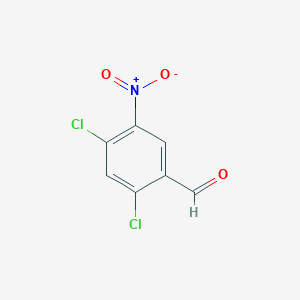
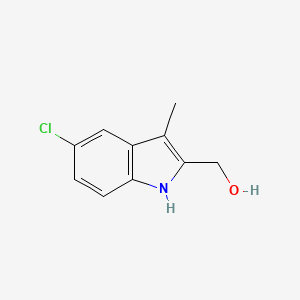

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
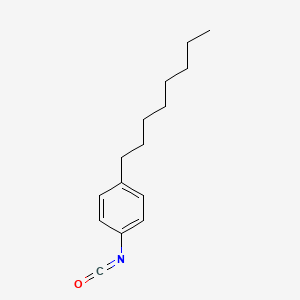
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)
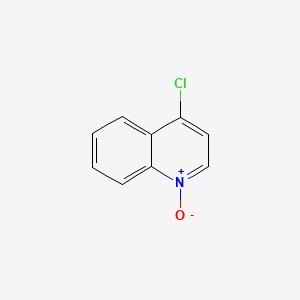

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)